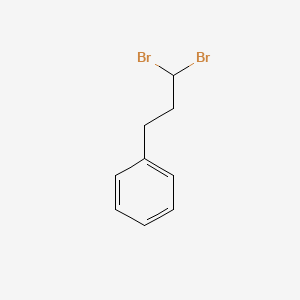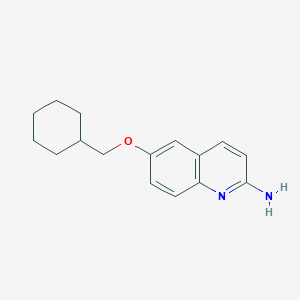![molecular formula C32H26AlClN8 B14122220 38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene](/img/structure/B14122220.png)
38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17173110,17128,3502,708,37011,16020,25026,39It is widely used in photodynamic therapy (PDT) and sonodynamic therapy (SDT) for cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aluminum phthalocyanine disulfonate involves the reaction of phthalic anhydride with urea and aluminum chloride in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of aluminum phthalocyanine disulfonate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Aluminum phthalocyanine disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation states of the compound, while substitution reactions can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Aluminum phthalocyanine disulfonate has a wide range of scientific research applications:
Chemistry: Used as a photosensitizer in photochemical reactions.
Biology: Employed in studies involving cellular imaging and tracking.
Medicine: Utilized in photodynamic therapy (PDT) and sonodynamic therapy (SDT) for cancer treatment.
Industry: Applied in the development of light-sensitive materials and dyes.
Mecanismo De Acción
The mechanism of action of aluminum phthalocyanine disulfonate involves the generation of reactive oxygen species (ROS) upon exposure to light or ultrasound. These ROS cause damage to cellular components, leading to cell death. The compound targets cellular membranes and organelles, disrupting their function and integrity.
Comparación Con Compuestos Similares
Similar Compounds
- Zinc phthalocyanine disulfonate
- Iron phthalocyanine disulfonate
- Copper phthalocyanine disulfonate
Uniqueness
Aluminum phthalocyanine disulfonate is unique due to its high efficiency as a photosensitizer and its ability to generate ROS under both light and ultrasound exposure. This dual functionality makes it particularly effective in cancer treatment compared to other similar compounds.
Propiedades
Fórmula molecular |
C32H26AlClN8 |
|---|---|
Peso molecular |
585.0 g/mol |
Nombre IUPAC |
38-chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene |
InChI |
InChI=1S/C32H26N8.Al.ClH/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-17,23,25,31,33,36-40H;;1H/q-2;+3;/p-1 |
Clave InChI |
SKGWCDGKEYGCJK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C6N4[Al](N7C(=C8C=CC=CC8=C7NC9C1C=CC=CC1=C(N9)N6)N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


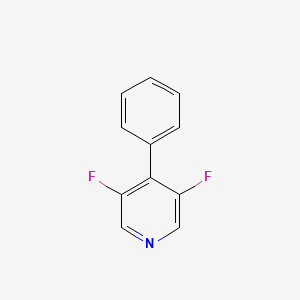

![Platinate(2-), bis(nitrito-kappaN)[sulfato(2-)-kappaO,kappaO']-, dihydrogen, (SP-4-2)-](/img/structure/B14122156.png)

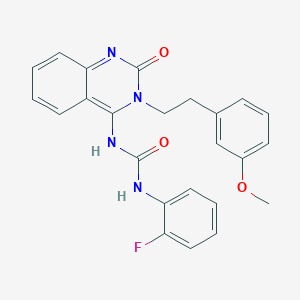
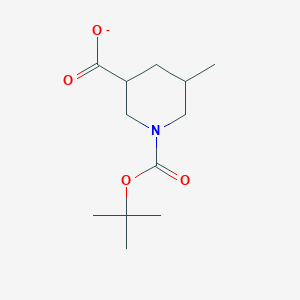
![4-[(4-Methylphenyl)sulfanyl]oxane](/img/structure/B14122181.png)
![4-methyl-6-(2-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122189.png)
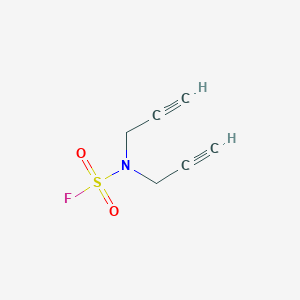
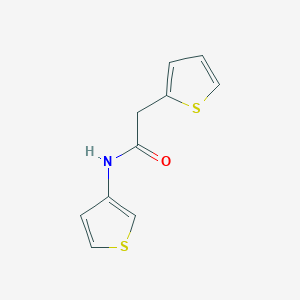
![3-iodo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14122198.png)
![2H-Indeno[5,6-b]furan-7-ethanaMine, 3,5,6,7-tetrahydro-](/img/structure/B14122199.png)
